molecular formula C10H10BNO2 B1602650 (2-Methylquinolin-5-YL)boronic acid CAS No. 628692-16-0

(2-Methylquinolin-5-YL)boronic acid

Cat. No. B1602650
M. Wt: 187 g/mol
InChI Key: AYBXNRMOAXIQMU-UHFFFAOYSA-N
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Description

“(2-Methylquinolin-5-YL)boronic acid” is a boronic acid derivative with a molecular weight of 187.01 .

Scientific Research Applications

Fluorescent Boronic Acids

A study by Cheng et al. (2010) explores a series of isoquinolinylboronic acids, including (2-Methylquinolin-5-YL)boronic acid, which exhibit high affinities for diol-containing compounds at physiological pH. These compounds, when interacting with sugars like D-glucose, show significant fluorescence changes, making them potential candidates for sensor design (Cheng et al., 2010).

Synthesis of Quinoline Derivatives

Trofimov et al. (2018) investigated the reaction of 2-methylquinoline with various compounds under mild conditions, leading to the formation of quinoline derivatives. This study highlights the chemical versatility and potential applications of 2-methylquinoline in synthesizing complex organic molecules (Trofimov et al., 2018).

Boronic Acid-Functionalized Copolymers

Vancoillie et al. (2016) discuss the synthesis of boronic acid-decorated poly(2-oxazoline)s. These (co)polymers exhibit responsiveness to pH and sugar concentrations, making them suitable for applications in drug delivery and sensor materials. The study addresses the challenges and advances in boronic acid-based polymer research (Vancoillie et al., 2016).

Chemosensor Design

Laughlin et al. (2012) studied the kinetic properties of the binding between arylboronic acids, including isoquinolinylboronic acids, and various sugars. These findings are crucial for understanding the rapid binding behavior of boronic acids with sugars, which is fundamental in designing effective chemosensors (Laughlin et al., 2012).

Photophysical Properties

Li et al. (2010) synthesized a series of novel quinoline-based aryl-substituted styryl derivatives, starting with (2-methylquinolin-5-YL)boronic acid. This work contributes to understanding the photophysical properties of these compounds, which could be significant in the development of new materials and sensors (Li et al., 2010).

C–H Borylation Studies

Tajuddin et al. (2012) conducted a study on the borylation of quinolines, including 2-methylquinoline, which provides insights into the regiochemistry and selectivity of these reactions. This research is pertinent in the context of late-stage functionalization of heterocycles like quinolines (Tajuddin et al., 2012).

Scientific Research Applications of (2-Methylquinolin-5-YL)boronic acid

1. Fluorescent Sensor Design

  • Fluorescent Boronic Acids for Diol Recognition: A class of isoquinolinylboronic acids, including (2-Methylquinolin-5-YL)boronic acid, shows high affinity for diol-containing compounds at physiological pH, making them suitable for sensor design. These acids exhibit significant fluorescence changes upon binding with diols like D-glucose (Cheng et al., 2010).

2. Organic Synthesis

  • Synthesis of Quinoline Derivatives: The compound reacts with 1-(het)aryl-3-phenylprop-2-yn-1-ones under mild conditions to form 2-{5’-(het)aryl[1,1’:3’,1”]terphenyl-4’-yl}quinolines. This highlights its utility in synthesizing complex organic molecules (Trofimov et al., 2018).

3. Polymer Chemistry

  • Boronic Acid-Functionalized Copolymers: The compound is part of research on boronic acid-functionalized polymers, which are responsive to pH and sugar concentrations. These properties make them useful in responsive membranes and sensor materials (Vancoillie et al., 2016).

4. Chemosensor Kinetics

  • Kinetic Study of Boronic Acid-Diol Binding: The compound's binding kinetics with various sugars were studied, providing insights into its rapid binding behavior, crucial for the design of effective chemosensors (Ni et al., 2012).

5. Photophysical Properties

  • Quinoline-Based Aryl Substituted Styryl Derivatives: The compound's reactions with boronic acid derivatives were studied to create novel quinoline-based derivatives, shedding light on photophysical properties relevant to material development (Li et al., 2010).

properties

IUPAC Name

(2-methylquinolin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBXNRMOAXIQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=NC2=CC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591796
Record name (2-Methylquinolin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylquinolin-5-YL)boronic acid

CAS RN

628692-16-0
Record name (2-Methylquinolin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JR Immel, M Chilamari, S Bloom - Chemical Science, 2021 - pubs.rsc.org
Most peptide drugs contain non-proteinogenic amino acids (NPAAs), born out through extensive structure–activity relationship (SAR) studies using solid-phase peptide synthesis (SPPS)…
Number of citations: 30 pubs.rsc.org
X Peng, K Xu, Q Zhang, L Liu, J Tan - Trends in Chemistry, 2022 - cell.com
Post-translational modifications of peptides and proteins are not only driving new therapeutic discoveries, but also provide a powerful impetus for the disruptive innovations of synthetic …
Number of citations: 17 www.cell.com
JR Immel - 2022 - search.proquest.com
As small fragments of proteins, peptides possess many attractive properties as therapeutic candidates. Their high selectivity, safe biological profiles, and broad chemical diversity make …
Number of citations: 0 search.proquest.com

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